
Potassium;trifluoro(3-trimethylsilylpropyl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoroborates and their derivatives are important compounds in organic and inorganic chemistry due to their stability, reactivity, and utility in various chemical transformations. These compounds serve as key intermediates in the synthesis of complex molecules, offering pathways to introduce fluorine-containing groups into organic frameworks.
Synthesis Analysis
The synthesis of potassium trifluoroborate derivatives often involves the use of Ruppert's reagent (trifluoromethyl)trimethylsilane with trimethoxyborane in the presence of potassium fluoride, leading to high yields of the target compounds. For example, an improved synthesis approach for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the compound's potential as a valuable reagent (Molander & Hoag, 2003).
Molecular Structure Analysis
The molecular structure of potassium trifluoroborate derivatives can be characterized by various spectroscopic methods, including NMR and X-ray diffraction. These studies reveal the geometry, bonding environment, and electronic structure of the compounds, providing insights into their reactivity and properties.
Chemical Reactions and Properties
Potassium trifluoroborate compounds participate in various chemical reactions, including Suzuki-Miyaura cross-coupling, showcasing their utility in organic synthesis. These reactions often proceed under mild conditions, enabling the efficient formation of carbon-carbon bonds and the introduction of fluorine-containing groups into organic molecules (Molander & Shin, 2011).
科学的研究の応用
Potassium trifluoro(3-trimethylsilylpropyl)boranuide, as a derivative of potassium organoborates, plays a significant role in various organic reactions due to its stability and reactivity. Potassium trifluoro(organo)borates are known for their enhanced reactivity over traditional boronic acids or esters, primarily through intermediate formation of difluoroboranes and transmetallation reactions with transition metals (Darses & Genêt, 2003). These characteristics make them valuable in the field of organic synthesis, offering new pathways for creating complex organic molecules.
Applications in Organic Synthesis
In organic synthesis, the unique properties of potassium trifluoro(organo)borates have been utilized for efficient transformations. For instance, these compounds have facilitated the development of novel methods for the synthesis of alanine derivatives, highlighting their versatility in creating amino acid derivatives through catalytic reactions with dehydroamino esters (Navarre, Darses, & Genêt, 2004). This showcases the potential of potassium trifluoro(organo)borates in peptide synthesis and modification, which is crucial for pharmaceutical applications and the study of biological processes.
Role in Cross-Coupling Reactions
Potassium trifluoro(organo)borates have also demonstrated significant utility in cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions are essential for forming carbon-carbon bonds, facilitating the construction of complex molecular architectures. Studies have shown that potassium alkyltrifluoroborates can undergo palladium-catalyzed coupling reactions with aryl- or alkenyltriflates, yielding the corresponding arenes or alkenes with high efficiency (Molander & Ito, 2001). This highlights the broad applicability of potassium trifluoro(organo)borates in synthesizing diverse organic compounds, including pharmaceuticals, agrochemicals, and materials.
Safety and Hazards
It may cause skin and eye irritation. Handle with care .
Remember to exercise caution when handling this compound due to its potential hazards. For more detailed information, consult safety data sheets and relevant literature . Future research could focus on expanding its utility in organic synthesis .
特性
IUPAC Name |
potassium;trifluoro(3-trimethylsilylpropyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h4-6H2,1-3H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVFHZYVZXSDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC[Si](C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF3KSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;trifluoro(3-trimethylsilylpropyl)boranuide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

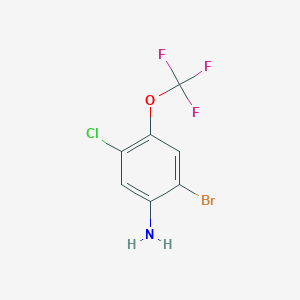
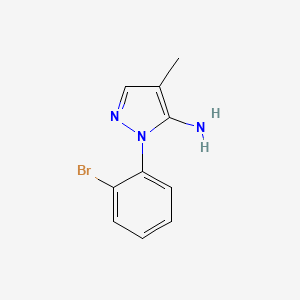
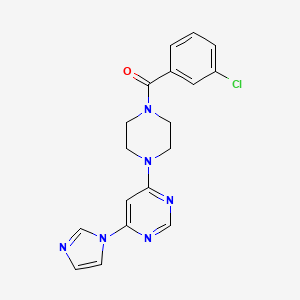

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)
![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)
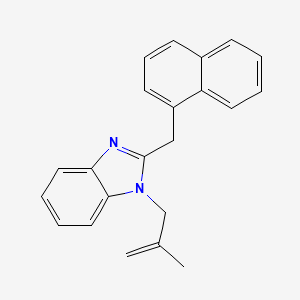
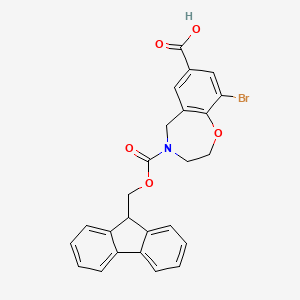
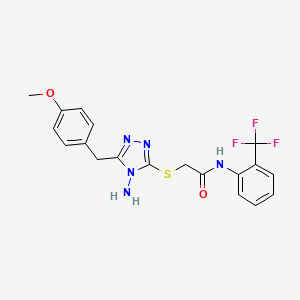
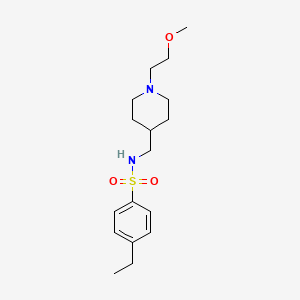

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2496332.png)